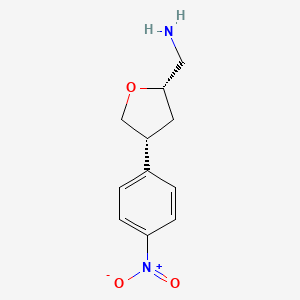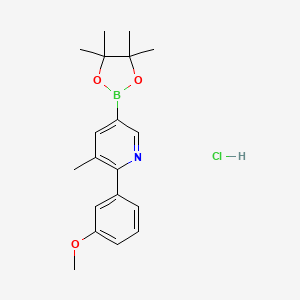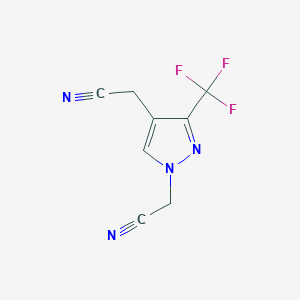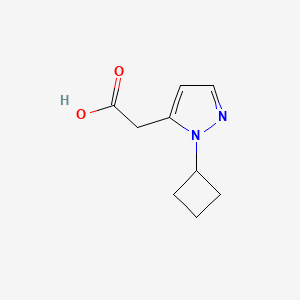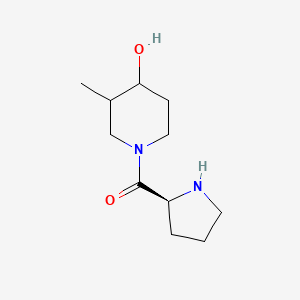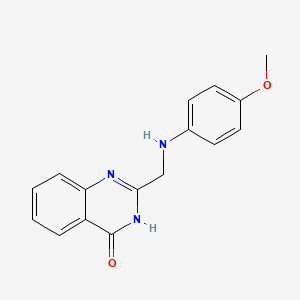
2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, antimalarial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one typically involves the reaction of 4-methoxyaniline with quinazolin-4(3H)-one derivatives. One common method includes the use of a copper-mediated tandem C(sp2)–H amination reaction . This reaction can be carried out using N-(quinolin-8-yl)benzamide and amidine hydrochlorides as starting materials, with 8-aminoquinoline serving as a removable bidentate directing group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of copper-mediated reactions is advantageous due to their simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic ring and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities .
Scientific Research Applications
2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antitumor agent.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives are known to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinazoline: Known for its antitumor activity by inhibiting epidermal growth factor receptor (EGFR) phosphorylation.
4-Hydroxyquinazoline: Exhibits potent PARP inhibition and is used in overcoming drug resistance in cancer therapy.
4,6,7-Trisubstituted Quinazoline Derivatives: These compounds have shown significant cytotoxicity against various cancer cell lines.
Uniqueness
2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-[(4-methoxyanilino)methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)17-10-15-18-14-5-3-2-4-13(14)16(20)19-15/h2-9,17H,10H2,1H3,(H,18,19,20) |
InChI Key |
KCJZWTQYSSBKDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


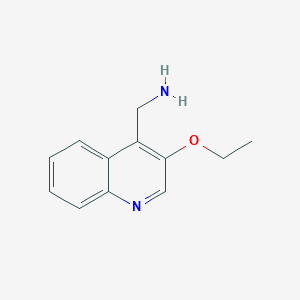
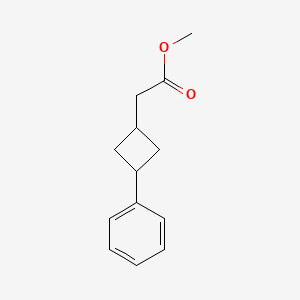
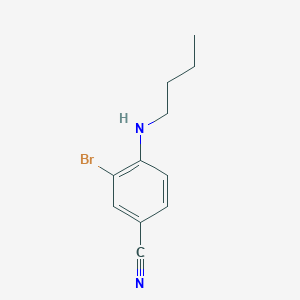
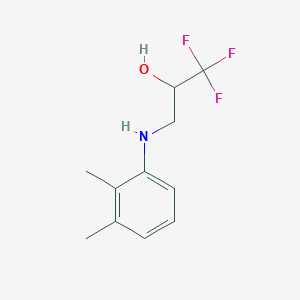
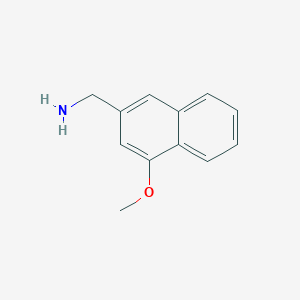
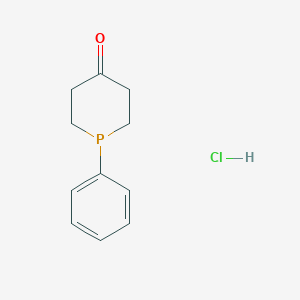
![(4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one](/img/structure/B13344354.png)
![Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13344366.png)
![(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13344367.png)
